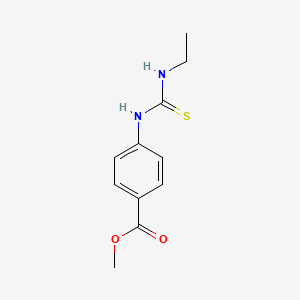
3-ethyl-2-hydroxyPentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-2-hydroxyPentanoic acid is an organic compound with the molecular formula C7H14O3 It is a derivative of pentanoic acid, featuring an ethyl group at the third carbon and a hydroxyl group at the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-hydroxyPentanoic acid can be achieved through several methods. One common approach involves the alkylation of 2-hydroxyPentanoic acid with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Deprotonation: The hydroxyl group of 2-hydroxyPentanoic acid is deprotonated using a strong base such as sodium hydride (NaH).
Alkylation: The resulting alkoxide ion reacts with an ethyl halide (e.g., ethyl bromide) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as catalytic hydrogenation or biocatalytic processes. These methods are designed to optimize yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-ethyl-2-hydroxyPentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acid chlorides, and other electrophiles.
Major Products Formed
Oxidation: 3-ethyl-2-oxopentanoic acid.
Reduction: 3-ethyl-2-hydroxypentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-ethyl-2-hydroxyPentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-ethyl-2-hydroxyPentanoic acid depends on its specific application. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and other interactions with molecular targets, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
3-ethyl-2-hydroxyPentanoic acid can be compared with other similar compounds such as:
2-hydroxyPentanoic acid: Lacks the ethyl group, resulting in different chemical properties and reactivity.
3-ethylPentanoic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.
2-hydroxy-3-methylPentanoic acid: Has a methyl group instead of an ethyl group, leading to variations in steric effects and reactivity.
The presence of both the ethyl and hydroxyl groups in this compound makes it unique and versatile for various applications.
Eigenschaften
Molekularformel |
C7H14O3 |
|---|---|
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
3-ethyl-2-hydroxypentanoic acid |
InChI |
InChI=1S/C7H14O3/c1-3-5(4-2)6(8)7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
MBJNVIFBWMTUSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Furo[2,3-c]pyridine, 4,5,6,7-tetrahydro-6-methyl-](/img/structure/B8764330.png)

